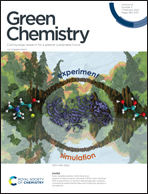Study on selectivity of β-myrcene hydrogenation in high-pressure carbon dioxide catalysed by noble metal catalysts
Green Chemistry Pub Date: 2009-09-04 DOI: 10.1039/B916017P
Abstract

Recommended Literature
- [1] Real-time monitoring of E. coli O157 and Salmonella enterica serovar Typhimurium in water using ultrasound and latex-based immunoassay†
- [2] Materials by design at high pressures
- [3] Elucidation of the mechanism for maintaining ultrafast domain wall mobility over a wide temperature range†
- [4] Contents list
- [5] Combined pyro-hydrometallurgical technology for recovering valuable metal elements from spent lithium-ion batteries: a review of recent developments
- [6] Nano-(Cd1/3Co1/3Zn1/3)CO3: a new and high capacity anode material for Li-ion batteries†
- [7] Solution-processed ZnO/SnO2 bilayer ultraviolet phototransistor with high responsivity and fast photoresponse†
- [8] A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones†
- [9] Phosphorus core–shell tecto dendrimers for enhanced tumor imaging: the rigidity of the backbone matters†
- [10] A facile synthesis tool of nanoporous carbon for promising H2, CO2, and CH4 sorption capacity and selective gas separation†

Journal Name:Green Chemistry
Research Products
-
CAS no.: 10094-41-4
-
CAS no.: 18944-28-0









